molecular formula C7H7NO3 B1355213 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 59864-31-2

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B1355213
CAS RN: 59864-31-2
M. Wt: 153.14 g/mol
InChI Key: NQIGVOXZWAROOG-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It is used in various biological and chemical applications .


Molecular Structure Analysis

The molecular structure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 1-position . The molecular weight of this compound is 153.14 .


Physical And Chemical Properties Analysis

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • It is available for purchase from various chemical suppliers .
  • Its empirical formula is C6H6N2O3 .
  • Its molecular weight is 154.12 .
  • It is a solid substance .
  • Its InChI key is VSWNRKPYWTWWBV-UHFFFAOYSA-N .

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-methyl-6-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-5(7(10)11)3-2-4-6(8)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGVOXZWAROOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484492
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

CAS RN

59864-31-2
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
3
Citations
NM Irvine, DH Cooper… - Magnetic Resonance in …, 2008 - Wiley Online Library
The structures of 4‐hydroxy‐3,5,6‐trichloropyridine‐2‐carboxylic acid (1a) and 6‐hydroxy‐3,4,5‐trichloro‐2‐carboxylic acid (1b) were verified by the NMR analysis of their …
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-pyridone-containing imidazoline derivatives was synthesized and evaluated as neuropeptide Y Y5 receptor antagonists. Optimization of the 2-pyridone structure on the 2-…
Number of citations: 21 www.sciencedirect.com
TJ Donohoe, DJ Johnson, LH Mace… - Organic & …, 2006 - pubs.rsc.org
This paper reports a study into the partial reduction of N-alkylpyridinium salts together with subsequent elaboration of the intermediates thus produced. Activation of a pyridinium salt by …
Number of citations: 38 pubs.rsc.org

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